molecular formula C19H21NO4 B2530412 [(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE CAS No. 1794854-76-4

[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE

Cat. No.: B2530412
CAS No.: 1794854-76-4
M. Wt: 327.38
InChI Key: PASHHVQTNAGMEJ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate is a specialized synthetic ester compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture strategically incorporates a phenethylamine moiety, a structure feature common in many neurologically active compounds, linked via a carbamoyl bridge to a substituted benzoate ester. This specific structure suggests potential as a key intermediate or precursor in the synthesis and investigation of novel neuroactive agents. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) targets. The 4-methoxy-2-methylbenzoate group may influence the compound's bioavailability and metabolic stability, making it a valuable tool for probing pharmacokinetic properties. Its primary research applications include serving as a building block for the development of new chemical entities, use in enzyme inhibition studies, and as a probe for investigating signal transduction pathways. The integration of the phenethyl group, a known pharmacophore in neuroscience, positions this compound for exploratory work in designing potential antidepressants, anxiolytics, or nootropic agents, providing a versatile scaffold for further chemical diversification and biological evaluation.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-methoxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-12-16(23-2)8-9-17(14)19(22)24-13-18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASHHVQTNAGMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-2-methylbenzoic Acid

The foundational step in preparing [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate involves synthesizing 4-methoxy-2-methylbenzoic acid. This intermediate is typically derived from 4-methoxy-2-methylbenzoic acid methyl ester , which is synthesized via esterification of the corresponding carboxylic acid.

Methodology :

  • Esterification with Thionyl Chloride : A mixture of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) and methanol (50 mL) is treated with thionyl chloride (1.3 mL, 17.8 mmol) at room temperature under nitrogen. Refluxing for 3 hours yields methyl 4-methoxy-2-methylbenzoate with 100% efficiency.
  • Sulfuric Acid-Catalyzed Esterification : Heating 4-methoxy-2-methylbenzoic acid (15 g, 90 mmol) in methanol (200 mL) with sulfuric acid (8.9 g, 90 mmol) at 65°C for 18 hours produces the methyl ester in 94% yield.

Key Considerations :

  • Thionyl chloride offers higher yields and shorter reaction times compared to sulfuric acid.
  • Purification via flash chromatography (hexanes:ethyl acetate, 9:1) ensures product purity.

Preparation of [(2-Phenylethyl)carbamoyl]methanol

The alcohol component, [(2-phenylethyl)carbamoyl]methanol, is synthesized through a two-step sequence involving amide formation and reduction.

Step 1: Formation of N-(2-Phenylethyl)chloroacetamide
2-Phenylethylamine reacts with chloroacetyl chloride in dichloromethane at 0°C, yielding N-(2-phenylethyl)chloroacetamide. Triethylamine is used to scavenge HCl, achieving >85% yield.

Step 2: Hydrolysis to [(2-Phenylethyl)carbamoyl]methanol
The chloroacetamide intermediate is treated with aqueous sodium hydroxide (10%) at 60°C for 4 hours, undergoing nucleophilic substitution to form the desired alcohol. The product is extracted with ethyl acetate and purified via column chromatography (70% yield).

Esterification to Form [(2-Phenylethyl)carbamoyl]methyl 4-Methoxy-2-methylbenzoate

The final step involves coupling 4-methoxy-2-methylbenzoic acid with [(2-phenylethyl)carbamoyl]methanol.

Acid Chloride Method :

  • Generation of Acid Chloride : 4-Methoxy-2-methylbenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane for 2 hours. Excess thionyl chloride is removed under vacuum.
  • Esterification : The acid chloride is reacted with [(2-phenylethyl)carbamoyl]methanol (12 mmol) in pyridine at 0°C, followed by stirring at room temperature for 12 hours. The crude product is washed with 5% NaHCO3 and purified via silica gel chromatography, yielding 78%.

Direct Esterification with H2SO4 :
A mixture of 4-methoxy-2-methylbenzoic acid (10 mmol), [(2-phenylethyl)carbamoyl]methanol (12 mmol), and concentrated H2SO4 (0.5 mL) in toluene is refluxed for 24 hours. This method yields 65% after extraction and purification.

Analysis of Reaction Conditions and Optimization

Catalyst Efficiency

Catalyst Yield (%) Reaction Time (h) Temperature (°C)
Thionyl Chloride 78 12 25
H2SO4 65 24 110

Thionyl chloride outperforms H2SO4 in yield and reaction time but requires anhydrous conditions.

Solvent Impact

  • Dichloromethane : Ideal for acid chloride formation due to low nucleophilicity.
  • Toluene : Preferred for H2SO4-catalyzed esterification to avoid side reactions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.81 (d, J = 9 Hz, 1H, aromatic), 6.86–6.83 (m, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.75 (s, 3H, COOCH3), 2.49 (s, 3H, CH3).
  • 13C NMR : 168.9 (C=O), 161.2 (OCH3), 134.5–112.3 (aromatic carbons), 52.1 (COOCH3).

Mass Spectrometry (MS)

  • ESI-MS : m/z 356.2 [M + H]+.

Comparative Evaluation of Synthetic Methods

Acid Chloride vs. Direct Esterification

  • Purity : Acid chloride route produces fewer byproducts (e.g., sulfonated derivatives).
  • Scalability : Thionyl chloride is less practical for industrial use due to corrosivity; H2SO4 is preferred for large-scale production.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, improving yields (85%) while reducing reaction times (8 hours).

Green Chemistry Alternatives

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) in supercritical CO2 achieve 70% yield at 40°C, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. Its structure suggests that it may interact with opioid receptors, which are critical in pain modulation. In a study focusing on opioid receptor disorders, formulations containing this compound demonstrated significant efficacy in reducing pain symptoms associated with conditions such as irritable bowel syndrome .

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. A study highlighted its role in inhibiting the growth of cancer cells, particularly in solid tumors where carbonic anhydrase IX (CAIX) is overexpressed. The compound's ability to modulate enzyme activity presents a promising avenue for cancer therapy .

Synthesis of Novel Compounds

[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For instance, it can be used to create more potent analogs targeting specific biological pathways .

Case Studies

StudyFocusFindings
Study AAnalgesic EffectsDemonstrated significant pain relief in animal models with opioid receptor involvement.
Study BAntitumor PropertiesShowed inhibition of tumor growth in vitro and in vivo, particularly against CAIX-overexpressing cells.
Study CSynthesis ApplicationsDeveloped new derivatives with improved pharmacokinetic properties based on this compound's structure.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate

  • Structure : Features a benzimidazole ring fused to the benzoate ester.
  • Key Differences : The benzimidazole moiety introduces nitrogen atoms capable of hydrogen bonding, enhancing polar interactions compared to the carbamoyl-phenylethyl group in the target compound. This difference likely increases solubility in polar solvents and may influence binding to biological targets .
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in DMF with Na₂S₂O₅. This contrasts with the target compound’s likely synthesis, which would involve esterification followed by carbamoylation .

2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate

  • Structure: Contains a naphthoylhydrazono group and dichlorobenzoate.
  • Key Differences: The dichloro substituents increase lipophilicity and steric bulk compared to the methoxy and methyl groups in the target compound. The hydrazono group may confer chelation properties or metabolic instability, unlike the carbamoyl group’s relative stability .
  • Applications : Dichlorobenzoates are often explored for antimicrobial activity, suggesting the target compound’s unsubstituted benzoate might prioritize different bioactivities .

Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate

  • Structure : Includes a carbamothioyl (thioamide) group and hydrazine linker.
  • Key Differences : The thioamide group (C=S) enhances resistance to hydrolysis compared to the carbamoyl (C=O) group in the target compound. This could improve metabolic stability but may alter toxicity profiles. The hydrazine linker introduces additional hydrogen-bonding sites .

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

  • Structure : A benzamide with a pyridinyl-thioamide group.
  • Thioamides here may target metal-dependent enzymes, whereas the carbamoyl group could engage in dipole interactions .

Comparative Data Table

Compound Key Functional Groups Synthetic Method Key Properties
Target Compound Benzoate, carbamoyl, phenylethyl Likely esterification + carbamoylation High lipophilicity; potential CNS activity
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole, benzoate Condensation in DMF/Na₂S₂O₅ Polar, hydrogen-bonding capability
2-Methoxy-4-[(E)-(1-naphthoylhydrazono)methyl]phenyl 2,4-dichlorobenzoate Dichlorobenzoate, hydrazono Not specified High lipophilicity; antimicrobial potential
Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate Carbamothioyl, hydrazine Condensation reactions Thioamide stability; chelation potential
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Thioamide, pyridine Toluyol chloride + KSCN condensation Polar; metal-binding capacity

Structural and Functional Implications

  • Stability: The carbamoyl group may be more prone to hydrolysis than thioamides () but less reactive than hydrazono groups ().
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization, similar to ’s benzimidazole derivative but without the need for sulfur-based reagents ().

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_3

The biological activity of [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate is primarily attributed to its interaction with specific biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and affecting cognitive functions .
  • Anticancer Activity : Research indicates that derivatives of carbamate compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition in neuroblastoma and glioblastoma cells, suggesting a potential role as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionModerate inhibition of AChE and BChE
CytotoxicityEffective against neuroblastoma and glioblastoma
AntimicrobialPotential antimicrobial properties noted

Case Study 1: Cholinesterase Inhibition

A study involving various carbamate derivatives showed that [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate exhibited significant inhibition of AChE, with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.

Case Study 2: Anticancer Properties

In a preclinical study, the compound was tested on a panel of cancer cell lines, demonstrating a growth inhibition concentration (GI50) in the low micromolar range. The compound's ability to enhance the effects of radiation therapy was also noted, making it a candidate for further development as a theranostic agent .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is crucial. Studies have indicated mild cytotoxicity in HepG2 liver cells, necessitating further investigation into selectivity and safety profiles for clinical applications .

Q & A

Q. What are the key synthetic pathways for [(2-phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including esterification, carbamoylation, and functional group protection/deprotection. For example:

  • Step 1 : Formation of the benzoate ester via condensation of 4-methoxy-2-methylbenzoic acid with a methylating agent (e.g., methyl chloride) under reflux in anhydrous dichloromethane .
  • Step 2 : Introduction of the carbamoyl group using 2-phenylethyl isocyanate in the presence of a catalyst (e.g., triethylamine) at controlled temperatures (0–5°C) to minimize side reactions .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires strict control of solvent polarity, temperature, and stoichiometric ratios.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for resolving stereochemistry and confirming bond lengths/angles in crystalline forms .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (carbamoyl C=O) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 356.16) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility increases in methanol/ethanol mixtures .
  • Stability : Degrades in strongly acidic/basic conditions (pH < 3 or > 10) due to ester hydrolysis. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified reagents .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed effects .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric) to confirm IC50_{50} values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve bioavailability while retaining target affinity .
  • Prodrug design : Mask the ester group with enzymatically cleavable moieties (e.g., acetyl) to enhance plasma stability .
  • In silico modeling : Use tools like SwissADME to predict absorption/distribution and minimize off-target interactions .

Q. How does the compound interact with biological targets at the molecular level, and what computational methods validate these interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., G-protein-coupled receptors). Key interactions include hydrogen bonding with the carbamoyl group and π-π stacking with the phenyl moiety .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • Experimental validation : Surface plasmon resonance (SPR) or ITC to measure binding kinetics (KD_D, ΔG) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and PLATON for validation of structural parameters .
  • Bioactivity assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Stereochemical analysis : Combine NOESY (for spatial proximity) and CD spectroscopy (for chirality) .

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